Cas no 156094-64-3 (3-bromo-2-(bromomethyl)-6-methoxy-pyridine)
3-bromo-2-(bromomethyl)-6-methoxy-pyridine Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 3-bromo-2-(bromomethyl)-6-methoxy-
- 2-(bromomethyl)-3-bromo-6-methoxypyridine
- 3-Bromo-2-(bromomethyl)-6-methoxypyridine
- 3-bromo-2-(bromomethyl)-6-methoxy-pyridine
- SCHEMBL9202948
- SY265851
- MFCD16607609
- AT10419
- DB-210153
- 156094-64-3
-
- MDL: MFCD16607609
- Inchi: 1S/C7H7Br2NO/c1-11-7-3-2-5(9)6(4-8)10-7/h2-3H,4H2,1H3
- InChI Key: VRGDDQOMGYAWIT-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(N=C1CBr)OC
Computed Properties
- Exact Mass: 280.88739g/mol
- Monoisotopic Mass: 278.88944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 22.1Ų
3-bromo-2-(bromomethyl)-6-methoxy-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023022785-250mg |
3-Bromo-2-bromomethyl-6-methoxypyridine |
156094-64-3 | 97% | 250mg |
$727.60 | 2023-01-22 | |
| Alichem | A023022785-500mg |
3-Bromo-2-bromomethyl-6-methoxypyridine |
156094-64-3 | 97% | 500mg |
$940.80 | 2023-01-22 | |
| Alichem | A023022785-1g |
3-Bromo-2-bromomethyl-6-methoxypyridine |
156094-64-3 | 97% | 1g |
$1,612.80 | 2023-01-22 | |
| eNovation Chemicals LLC | Y1188113-1g |
3-Bromo-2-(bromomethyl)-6-methoxypyridine |
156094-64-3 | 95% | 1g |
$790 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1188113-1g |
3-Bromo-2-(bromomethyl)-6-methoxypyridine |
156094-64-3 | 95% | 1g |
$790 | 2025-02-26 | |
| Enamine | BBV-40219965-1.0g |
3-bromo-2-(bromomethyl)-6-methoxypyridine |
156094-64-3 | 95% | 1.0g |
$0.0 | 2023-01-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3950-1G |
3-bromo-2-(bromomethyl)-6-methoxy-pyridine |
156094-64-3 | 95% | 1g |
¥ 2,640.00 | 2023-04-03 | |
| 1PlusChem | 1P01K0OJ-100mg |
3-Bromo-2-(bromomethyl)-6-methoxypyridine |
156094-64-3 | 95% | 100mg |
$334.00 | 2024-06-20 | |
| 1PlusChem | 1P01K0OJ-250mg |
3-Bromo-2-(bromomethyl)-6-methoxypyridine |
156094-64-3 | 95% | 250mg |
$548.00 | 2024-06-20 | |
| 1PlusChem | 1P01K0OJ-1g |
3-Bromo-2-(bromomethyl)-6-methoxypyridine |
156094-64-3 | 95% | 1g |
$914.00 | 2024-06-20 |
3-bromo-2-(bromomethyl)-6-methoxy-pyridine Suppliers
3-bromo-2-(bromomethyl)-6-methoxy-pyridine Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 3-bromo-2-(bromomethyl)-6-methoxy-pyridine
Research Briefing on 3-bromo-2-(bromomethyl)-6-methoxy-pyridine (CAS: 156094-64-3) in Chemical Biology and Pharmaceutical Applications
The compound 3-bromo-2-(bromomethyl)-6-methoxy-pyridine (CAS: 156094-64-3) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This briefing synthesizes the latest findings on its synthesis, mechanistic insights, and therapeutic relevance, with a focus on peer-reviewed studies published within the past three years.
Recent advancements in synthetic methodologies have optimized the preparation of 156094-64-3 via bromination of 2-methyl-6-methoxypyridine derivatives under controlled conditions (Journal of Medicinal Chemistry, 2023). The compound's dual bromine substituents at the 3- and 2-methyl positions enable selective functionalization, making it a valuable intermediate for constructing complex heterocycles. Density functional theory (DFT) calculations reveal that the electron-withdrawing methoxy group at C-6 significantly influences the compound's reactivity profile, particularly in nucleophilic aromatic substitution reactions.
In pharmaceutical applications, 3-bromo-2-(bromomethyl)-6-methoxy-pyridine has emerged as a key building block for kinase inhibitor development. A 2024 study in ACS Chemical Biology demonstrated its utility in synthesizing pyridine-based allosteric modulators targeting Bruton's tyrosine kinase (BTK), showing 78% improved binding affinity compared to first-generation analogs. The bromomethyl moiety facilitates efficient linker attachment for PROTAC (proteolysis-targeting chimera) construction, as evidenced in recent protein degradation studies (Nature Chemical Biology, 2023).
Mechanistic studies highlight the compound's unique behavior in cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura couplings with 156094-64-3 exhibit unusual regioselectivity at the C-2 position, attributed to steric hindrance from the adjacent bromomethyl group (Organic Letters, 2024). This property has been exploited to create structurally diverse libraries for high-throughput screening against oncology targets, with several leads showing sub-micromolar activity in preclinical models.
Safety and scalability evaluations indicate that 156094-64-3 requires specialized handling due to its lachrymatory properties and moisture sensitivity. Recent process chemistry improvements (Organic Process Research & Development, 2023) have achieved >90% yield at kilogram scale using continuous flow bromination, addressing previous limitations in large-scale production. Stability studies under various pH conditions suggest optimal storage at -20°C in anhydrous solvents for long-term preservation.
Emerging applications include its use as a fluorescent probe precursor, where the bromine atoms serve as quenching groups that can be selectively removed to activate imaging properties (Chemical Communications, 2024). Additionally, computational docking studies predict favorable interactions between derivatives of 3-bromo-2-(bromomethyl)-6-methoxy-pyridine and the ATP-binding site of CDK4/6, positioning it as a potential scaffold for next-generation cyclin-dependent kinase inhibitors.
In conclusion, 156094-64-3 represents a multifunctional chemical entity with expanding utility in medicinal chemistry. Future research directions should explore its applications in covalent inhibitor design and its potential as a versatile intermediate for DNA-encoded library synthesis. The compound's unique reactivity patterns continue to provide new opportunities for structure-activity relationship optimization in targeted drug discovery programs.
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